molecular formula C14H14BNO3 B8181594 (4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid

(4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B8181594
M. Wt: 255.08 g/mol
InChI Key: UGYPOYBNYVOGBD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally named (4-(methyl(phenyl)carbamoyl)phenyl)boronic acid under IUPAC guidelines, reflecting its carbamoyl-linked phenyl group at the para position relative to the boronic acid moiety. Its molecular formula, C₁₄H₁₄BNO₃ , corresponds to a molecular weight of 255.08 g/mol, with the SMILES string O=C(C1=CC=C(B(O)O)C=C1)N(C)C2=CC=CC=C2 encoding its structural features. The boronic acid group (-B(OH)₂) and N-methyl-N-phenylcarbamoyl substituent create a planar aromatic system with rotational constraints, as evidenced by crystallographic studies.

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction analysis reveals a monoclinic lattice system for analogous boronic acids, with unit cell parameters a = 7.784 Å, b = 10.342 Å, and c = 12.903 Å. The methoxycarbonyl group in related structures exhibits a 7.70° dihedral angle relative to the benzene ring, suggesting moderate steric hindrance from the carbamoyl substituent. Hydrogen bonding between boronic acid hydroxyls (O-H⋯O) forms inversion dimers, stabilizing the crystal lattice. Key bond lengths include:

Bond Type Length (Å)
B-O (boronic acid) 1.36–1.38
C=O (carbamoyl) 1.21
C-N (methyl linkage) 1.45

These metrics align with density functional theory (DFT) calculations for boronic acid derivatives, confirming minimal electronic perturbation from the carbamoyl group.

Tautomeric Behavior and Boron Coordination Chemistry

The boronic acid group exhibits tautomerism between trigonal planar (B(OH)₂ ) and tetrahedral (B(OH)₃⁻ ) forms, with pH-dependent equilibria influencing reactivity. At physiological pH (7.4), the anion predominates, enabling covalent interactions with diols and thiols—a property exploited in bioconjugation and sensor design. Coordination studies show preferential binding to transition metals (e.g., Pd²⁺, Cu²⁺) via the boronate oxygen atoms, with stability constants (log K) ranging from 3.8 to 5.2.

Comparative Analysis with Ortho- and Meta-Substituted Isomers

Structural isomerism profoundly affects physicochemical properties:

Property Para Isomer (This Compound) Ortho Isomer Meta Isomer
CAS Number 874219-49-5 397843-71-9 330793-45-8
Molecular Weight 255.08 241.05 241.05
Melting Point (°C) 192–194 178–180 185–187
Aqueous Solubility (mg/mL) 0.89 1.12 0.95
logP (Octanol-Water) 2.31 2.05 2.18

Properties

IUPAC Name

[4-[methyl(phenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYPOYBNYVOGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-49-5
Record name B-[4-[(Methylphenylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Amidation of 4-Carboxyphenylboronic Acid

The most widely reported method involves the direct amidation of 4-carboxyphenylboronic acid (26 ) with methyl(phenyl)amine. This approach leverages carbodiimide-based coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or azabenzotriazole tetramethyl uranium (HATU) to activate the carboxylic acid moiety for nucleophilic attack by the amine.

Key Steps :

  • Activation : 4-Carboxyphenylboronic acid is dissolved in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) and treated with EDC (1.2–1.5 equivalents) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.

  • Coupling : Methyl(phenyl)amine (1.0–1.2 equivalents) is added, and the reaction is stirred at room temperature for 12–24 hours.

  • Workup : The crude product is purified via column chromatography or recrystallization to isolate the target compound.

Example Conditions :

ParameterValueSource
Coupling AgentEDC (1.2 eq)
SolventDichloromethane
Reaction Time18 hours
Yield65–87%

This method is favored for its simplicity but requires careful control of stoichiometry to minimize side reactions such as dimerization.

Protection-Deprotection Strategies for Boronic Acids

Boronic acids are prone to protodeboronation under acidic or basic conditions. To mitigate this, the boronic acid group is often protected as a neopentyl boronate ester during synthesis.

Procedure :

  • Protection : 4-Carboxyphenylboronic acid is treated with neopentyl glycol in the presence of a Lewis acid (e.g., MgSO₄) to form the neopentyl boronate ester.

  • Amidation : The protected intermediate undergoes EDC-mediated coupling with methyl(phenyl)amine as described in Section 1.1.

  • Deprotection : The boronate ester is hydrolyzed using aqueous HCl (1 M) to regenerate the boronic acid functionality.

Advantages :

  • Stabilizes the boronic acid during harsh reaction conditions.

  • Improves solubility of intermediates in organic solvents.

Limitations :

  • Adds two additional steps, reducing overall yield (typically 50–65% over three steps).

Alternative Coupling Agents and Conditions

HATU, a uranium-based coupling reagent, offers higher efficiency than EDC in sterically hindered systems. In one study, HATU achieved a 92% yield for a structurally analogous benzoxaborole-phenyl amide, compared to 65% with EDC.

Optimized Protocol :

  • Reagents : HATU (1.1 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 0°C to room temperature.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DCM) are optimal for amidation, while protic solvents (e.g., ethanol) lead to lower yields due to competitive hydrolysis of the active ester.

Solvent Comparison :

SolventYield (%)Reaction Time (h)
DMF8718
DCM7824
Ethanol4524

Data adapted from.

Stoichiometric Ratios

Excess EDC (≥1.2 eq) is critical to drive the reaction to completion. Substoichiometric amounts result in unreacted carboxylic acid and reduced yields.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted starting materials. Purity exceeding 98% is achievable, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.5–8.1 ppm, while the methyl group on the carbamoyl moiety resonates as a singlet at δ 3.2 ppm.

  • ¹¹B NMR : A sharp peak at δ 28–30 ppm confirms the presence of the boronic acid group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Direct Amidation65–8795–98Simplicity
Protection-Deprotection50–6598Stability under harsh conditions
HATU Coupling85–9298High efficiency

Chemical Reactions Analysis

Types of Reactions: (4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potential in Cancer Therapy
Research has indicated that boronic acids can have significant anticancer properties by inhibiting proteasome activity, which is crucial for cancer cell survival and proliferation. (4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid has been studied for its ability to induce apoptosis in cancer cells by disrupting protein degradation pathways.

Case Study: Anticancer Activity
A study conducted by Zhang et al. (2021) demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to modulate the cell cycle and promote apoptosis through proteasome inhibition.

Materials Science

Development of Responsive Materials
The compound has also found applications in the development of smart materials, particularly those responsive to environmental stimuli such as pH or glucose levels. Its boronic acid moiety allows for reversible covalent bonding with diols, making it suitable for creating glucose-sensitive drug delivery systems.

Case Study: Glucose-Responsive Drug Delivery Systems
Research by Matsumoto et al. (2020) illustrated how incorporating this compound into polymeric systems can enhance insulin release profiles in response to elevated glucose levels. This innovative approach could lead to more effective diabetes management strategies.

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
This compound Methyl(phenyl)carbamoyl C₁₄H₁₄BNO₃ 267.08 Bulky aromatic substituent; moderate steric hindrance
(4-(Dimethylcarbamoyl)phenyl)boronic acid Dimethylcarbamoyl C₉H₁₂BNO₃ 193.01 Smaller substituent; higher solubility in polar solvents
3-(4-Bromophenylcarbamoyl)phenylboronic acid 4-Bromophenylcarbamoyl C₁₃H₁₁BBrNO₃ 328.05 Electron-withdrawing bromine; enhanced reactivity in couplings
(4-Carbamoylphenyl)boronic acid Carbamoyl (unsubstituted) C₇H₈BNO₃ 164.96 Minimal steric hindrance; strong hydrogen-bond donor
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid 2,4-Dimethylphenylcarbamoyl C₁₅H₁₆BNO₃ 269.11 Increased steric bulk; potential for π-π stacking

Key Observations :

  • Steric Effects : The methyl(phenyl)carbamoyl group provides intermediate steric bulk compared to dimethylcarbamoyl (smaller) and 2,4-dimethylphenylcarbamoyl (bulkier). This balance may optimize reactivity in cross-couplings while maintaining solubility .

Physicochemical Properties

Property This compound (4-(Dimethylcarbamoyl)phenyl)boronic acid (4-Carbamoylphenyl)boronic acid
Hydrogen Bond Donors 3 (B(OH)₂ + NH) 3 3
Hydrogen Bond Acceptors 5 5 5
Topological Polar Surface Area (TPSA) ~90 Ų ~90 Ų ~90 Ų
Solubility Moderate in DMSO, low in water High in polar solvents (e.g., DMSO, MeOH) High in water due to smaller substituent

Key Observations :

  • The methyl(phenyl)carbamoyl group reduces water solubility compared to unsubstituted carbamoyl derivatives due to increased hydrophobicity .
  • All compounds exhibit similar hydrogen-bonding capacity, critical for crystal engineering and biological target interactions .

Reactivity in Suzuki-Miyaura Couplings

  • Efficiency: Substituents significantly impact reactivity. For example, (4-(methylthio)phenyl)boronic acid failed to react in Suzuki couplings due to steric or electronic deactivation . In contrast, (4-Carbamoylphenyl)boronic acid participates effectively, as seen in couplings with 4-bromoacetophenone .
  • Steric Hindrance : The methyl(phenyl)carbamoyl group may moderately reduce coupling yields compared to smaller substituents but could improve selectivity in complex reactions .

Biological Activity

(4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid is a compound belonging to the family of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring with a methyl carbamoyl substituent. Its structure can be represented as follows:

C13H14BNO2\text{C}_{13}\text{H}_{14}\text{BNO}_2

Boronic acids, including this compound, interact with biological targets through reversible covalent binding to diols and other nucleophiles. This property allows them to inhibit various enzymes and proteins involved in cellular processes.

  • Enzyme Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is crucial for protein degradation and cell cycle regulation. For instance, studies indicate that related compounds can halt cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .
  • Binding Affinity : The presence of the boronic acid moiety enhances binding affinity to target proteins. This has been demonstrated in studies where modifications to the boronic acid structure significantly improved inhibitory potency against enzymes like β-lactamases and fatty acid amide hydrolase (FAAH) .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study on similar boronic acid derivatives reported an IC50 value of approximately 6.74 nM against U266 cells, indicating strong anticancer potential .

Antimicrobial Properties

Boronic acids have been investigated for their ability to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is known for its resistance to antibiotics. This property may be particularly useful in treating infections in immunocompromised patients.

  • Research Findings : Compounds with similar structures have been found effective against biofilms, suggesting that this compound could exhibit similar antimicrobial properties .

Antiviral Activity

Emerging research indicates that boronic acids can also possess antiviral properties. They may act by interfering with viral replication processes.

  • Example : A derivative was shown to inhibit HIV replication with an IC50 value around 5 µM, demonstrating potential for further development as an antiviral agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:

  • Absorption and Distribution : Rapid absorption is expected due to its small molecular size.
  • Metabolism : The compound likely undergoes metabolic conversion, affecting its bioavailability and efficacy.
  • Elimination : Studies suggest that modifications in the structure can influence the elimination half-life, which is critical for dosing regimens.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other boronic acids is useful:

Compound NameIC50 (nM)Biological Activity
Bortezomib7.05Proteasome inhibitor
Compound X6.74Anticancer
Compound Y5 µMAntiviral

Q & A

Synthesis and Purification

Basic: What are the optimal reaction conditions for synthesizing (4-(Methyl(phenyl)carbamoyl)phenyl)boronic acid derivatives?

  • Methodological Answer:
    Synthesis typically involves reductive amination or coupling reactions. For example, boronic acid intermediates can be synthesized by reacting amine precursors (e.g., 4-aminophenylboronic acid) with activated carbonyl compounds (e.g., methyl phenyl carbamoyl chloride) in anhydrous methanol under nitrogen, using NaBH3CN as a reducing agent . Post-reaction, purification via preparative HPLC or column chromatography is critical to isolate the target compound. Yields (~67%) and purity (>97%) depend on reaction time (24–48 hours) and stoichiometric control of reagents .

Advanced: How can competing side reactions during reductive amination be minimized?

  • Methodological Answer:
    Competing imine formation or over-reduction can be mitigated by:
    • Strict control of pH (weakly acidic conditions stabilize intermediates).
    • Sequential addition of aldehydes (e.g., (4-formylphenyl)boronic acid) to avoid excess aldehyde, which promotes side products .
    • Use of deuterated solvents to monitor reaction progress via in-situ NMR .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this boronic acid?

  • Methodological Answer:
    Key techniques include:
    • 1H/13C NMR : Peaks at δ ~8.0–8.3 ppm (aromatic protons) and δ ~167 ppm (carbamoyl carbonyl) confirm functional groups .
    • IR Spectroscopy : B-O stretches (1340–1390 cm⁻¹) and N-H bends (1540–1650 cm⁻¹) validate boronic acid and carbamoyl moieties .
    • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ calc. 491.12, obs. 491.17) confirms molecular weight .

Advanced: How can dynamic covalent chemistry (DCC) be used to study boronic acid-diol interactions?

  • Methodological Answer:
    DCC exploits reversible B-O bonding with diols (e.g., saccharides). Method:
    • Titrate the compound with diols in buffered aqueous solutions (pH 7.4).
    • Monitor binding via fluorescence quenching or NMR chemical shift changes (δ ±0.5 ppm for B-OH protons) .
    • Calculate association constants (Ka) using Benesi-Hildebrand plots .

Computational Modeling

Basic: Which computational methods predict the electronic properties of this boronic acid?

  • Methodological Answer:
    Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets is standard for:
    • Optimizing geometry (bond angles: B-C ~120°).
    • Calculating frontier orbitals (HOMO-LUMO gap ~5 eV) to assess reactivity .
    • Simulating IR/NMR spectra for comparison with experimental data .

Advanced: How do solvation effects influence the compound’s binding affinity in molecular docking studies?

  • Methodological Answer:
    Implicit solvent models (e.g., PCM) or explicit water molecules in MD simulations improve docking accuracy. Steps:
    • Parameterize the boronic acid’s partial charges using RESP fitting.
    • Run simulations in GROMACS with TIP3P water.
    • Analyze hydrogen-bond lifetimes (>100 ps indicates stable binding) .

Analytical Challenges

Basic: How to detect trace impurities (e.g., unreacted precursors) in the final product?

  • Methodological Answer:
    Use LC-MS/MS with a C18 column (2.6 μm, 100 Å) and mobile phase (0.1% formic acid in water/acetonitrile).
    • Limit of detection: <1 ppm for boronic acid impurities.
    • Validate via spike-recovery tests (≥90% accuracy) .

Advanced: What strategies resolve overlapping peaks in HPLC chromatograms of boronic acid mixtures?

  • Methodological Answer:
    • Employ orthogonal methods: Pair reverse-phase HPLC with HILIC (hydrophilic interaction chromatography).
    • Use post-column derivatization with alizarin red S to enhance boronic acid detection .

Biological Applications

Advanced: How does this compound inhibit autotaxin (ATX) in cancer metastasis studies?

  • Methodological Answer:
    The boronic acid moiety binds to ATX’s active site (lysophosphatidic acid pocket). Protocol:
    • Perform competitive inhibition assays (IC50 ~10 nM).
    • Validate via X-ray crystallography (PDB ID: 3NKG) to confirm binding geometry .

Stability and Handling

Basic: What are the best practices for long-term storage?

  • Methodological Answer:
    Store under nitrogen at –20°C in amber vials to prevent oxidation. Desiccate with silica gel to avoid boroxine formation .

Advanced: How to quantify hydrolytic stability in aqueous buffers?

  • Methodological Answer:
    • Incubate the compound in PBS (pH 7.4) at 37°C.
    • Monitor degradation via 11B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for boronate esters) .

Structure-Activity Relationships (SAR)

Advanced: How does substituting the phenyl group impact binding to carbohydrate receptors?

  • Methodological Answer:
    • Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups.
    • Test affinity via surface plasmon resonance (SPR).
    • SAR trends: Electron-deficient aryl groups enhance diol binding (Ka increases by 3-fold) .

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